molecular formula C18H22ClN2O4PS B13873828 1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one

1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one

Cat. No.: B13873828
M. Wt: 428.9 g/mol
InChI Key: VWCPDJRNBJSJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one is a complex organic compound with a unique structure that combines a pyrimidine ring with a chlorinated phenyl group and a diethoxyphosphinothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one typically involves multiple steps, starting with the preparation of the pyrimidine ring and the chlorinated phenyl group. The diethoxyphosphinothioyl group is then introduced through a series of reactions involving phosphorus reagents and thiol compounds. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one is unique due to its combination of a pyrimidine ring with a chlorinated phenyl group and a diethoxyphosphinothioyl moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H22ClN2O4PS

Molecular Weight

428.9 g/mol

IUPAC Name

1-[2-(3-chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one

InChI

InChI=1S/C18H22ClN2O4PS/c1-5-23-26(27,24-6-2)25-17-11-15(9-13(4)22)20-18(21-17)14-8-7-12(3)16(19)10-14/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

VWCPDJRNBJSJMB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)CC(=O)C)C2=CC(=C(C=C2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.